Biochemical Potency: MLi-2 Demonstrates 3.9- to 11.8-Fold Superior IC50 Over Major LRRK2 Inhibitors in Purified Kinase Assays
In a purified LRRK2 kinase in vitro assay, MLi-2 exhibits an IC50 of 0.76 nM, representing the most potent activity among widely used LRRK2 chemical probes [1]. By comparison, GNE-7915 has a reported IC50 of 9 nM (11.8-fold less potent), PF-06447475 has an IC50 of 3 nM for wild-type LRRK2 and 11 nM for the disease-relevant G2019S mutant (3.9- to 14.5-fold less potent), PFE-360 has an IC50 of 2.3 nM (3.0-fold less potent), and CZC-54252, the closest potency competitor, has an IC50 of 1.28 nM for wild-type LRRK2 (1.7-fold less potent) [2][3][4]. These values derive from comparable recombinant LRRK2 kinase assays using LRRKtide peptide substrates, though differences in ATP concentrations and assay formats preclude a single direct head-to-head study for all comparators [1][4].
| Evidence Dimension | Purified LRRK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.76 nM (wild-type LRRK2) |
| Comparator Or Baseline | GNE-7915: 9 nM; PF-06447475: 3 nM (WT) / 11 nM (G2019S); PFE-360: 2.3 nM; CZC-54252: 1.28 nM (WT) / 1.85 nM (G2019S) |
| Quantified Difference | 3.0-fold to 11.8-fold lower IC50 vs comparators (wild-type LRRK2); 14.5-fold vs PF-06447475 on G2019S mutant |
| Conditions | Recombinant purified LRRK2 kinase assays with LRRKtide peptide substrate; individual assay conditions per cited publications |
Why This Matters
Higher biochemical potency at the target enables lower compound concentrations in cellular and in vivo experiments, reducing the risk of off-target effects and improving the signal-to-noise ratio of LRRK2-dependent pharmacological modulation.
- [1] Fell MJ, Mirescu C, Basu K, et al. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition. Journal of Pharmacology and Experimental Therapeutics. 2015;355(3):397-409. DOI: 10.1124/jpet.115.227587 View Source
- [2] Henderson JL, et al. Discovery and preclinical profiling of PF-06447475. Journal of Medicinal Chemistry. 2015;58(1):419-432. DOI: 10.1021/jm5014055. IC50 = 3 nM (WT LRRK2), 11 nM (G2019S). View Source
- [3] Baptista MAS, et al. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits. Science Translational Medicine. 2020;12(540):eaav0820. PFE-360 IC50 = 2.3 nM (in vivo). View Source
- [4] Table 1, Genes (Basel). 2022;13(8):1426. Comprehensive LRRK2 inhibitor comparison table: CZC-54252 IC50 = 1.28 nM (WT), 1.85 nM (G2019S). PMC9408223. View Source
